molecular formula C11H12F2N2O4 B6310931 Diethyl (5,6-difluoro-4-pyrimidinyl)malonate CAS No. 2088942-59-8

Diethyl (5,6-difluoro-4-pyrimidinyl)malonate

Cat. No. B6310931
CAS RN: 2088942-59-8
M. Wt: 274.22 g/mol
InChI Key: RRDXBHDYAZEZFR-UHFFFAOYSA-N
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Description

Diethyl (5,6-difluoro-4-pyrimidinyl)malonate, also known as DFPM, is an organic compound that is used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals. It is a colorless, water-soluble solid that has a melting point of 102-104°C and a boiling point of 175-177°C. DFPM has been used in a variety of scientific research applications and is known for its ability to react with a variety of compounds.

Mechanism of Action

Diethyl (5,6-difluoro-4-pyrimidinyl)malonate acts as a reagent in organic synthesis by reacting with a variety of compounds. It reacts with nucleophiles to form a new carbon-carbon bond. It also reacts with electrophiles to form a new carbon-heteroatom bond. Additionally, it can react with organometallic compounds to form a new carbon-metal bond.
Biochemical and Physiological Effects
This compound has been found to have no acute toxicity when administered orally to rats in doses up to 5,000 mg/kg. However, it is known that long-term exposure to this compound can cause adverse effects on the liver, kidneys, and reproductive organs. Additionally, this compound can cause skin irritation and is a mild eye irritant.

Advantages and Limitations for Lab Experiments

Diethyl (5,6-difluoro-4-pyrimidinyl)malonate has several advantages for use in laboratory experiments. It is water-soluble, has a low boiling point, and is relatively inexpensive. Additionally, it is a versatile reagent that can react with a variety of compounds. However, it is also a mild eye irritant and can cause skin irritation, so it should be handled with care.

Future Directions

There are several possible future directions for research involving Diethyl (5,6-difluoro-4-pyrimidinyl)malonate. These include further research into its biochemical and physiological effects, its potential applications in drug synthesis, and its use in the synthesis of other compounds. Additionally, further research into its mechanism of action and its potential toxicity could be beneficial. Finally, research into the development of more efficient and cost-effective synthesis methods could be beneficial.

Synthesis Methods

Diethyl (5,6-difluoro-4-pyrimidinyl)malonate is synthesized by the reaction of diethyl malonate with 5,6-difluoro-4-pyrimidinol in the presence of an acid catalyst. The reaction is carried out in a solvent such as dichloromethane or methanol at room temperature. The product is then isolated by filtration and purified by recrystallization.

Scientific Research Applications

Diethyl (5,6-difluoro-4-pyrimidinyl)malonate has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, in the synthesis of peptides and proteins, in the synthesis of heterocyclic compounds, in the synthesis of polymers, and in the synthesis of DNA. It has also been used in the synthesis of small molecules, such as amino acids, nucleic acids, and carbohydrates.

properties

IUPAC Name

diethyl 2-(5,6-difluoropyrimidin-4-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O4/c1-3-18-10(16)6(11(17)19-4-2)8-7(12)9(13)15-5-14-8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDXBHDYAZEZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C(=NC=N1)F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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